1,2,4-Tri-tert-butylbenzene
Description
Properties
CAS No. |
1459-11-6 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,2,4-tritert-butylbenzene |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3 |
InChI Key |
IHZGECPPAQDWKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
Other CAS No. |
1459-11-6 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,2,4 Tri Tert Butylbenzene
Regioselective Synthesis Approaches for 1,2,4-Tri-tert-butylbenzene
The synthesis of the asymmetrically substituted this compound isomer presents a significant regiochemical challenge due to the strong directing effects and steric hindrance of the tert-butyl groups. Direct Friedel-Crafts alkylation of benzene (B151609) or tert-butylbenzene (B1681246) tends to yield a mixture of products, with the thermodynamically more stable 1,3,5-isomer often being a major component.
A key approach to obtaining the 1,2,4-isomer involves a multi-step process starting from a less substituted precursor. One established method involves the tert-butylation of 1,3-di-tert-butylbenzene. Due to the ortho- and para-directing nature of the existing tert-butyl groups, the incoming electrophile is directed to the 4- and 5-positions. The significant steric hindrance at the 2-position (between the two existing groups) generally disfavors substitution at that site. This leads to the preferential formation of this compound over the 1,2,3- or 1,3,5-isomers under carefully controlled conditions. The choice of catalyst and reaction conditions, such as temperature and reaction time, is crucial in maximizing the yield of the desired 1,2,4-isomer while minimizing the formation of other byproducts.
Synthetic Pathways to Related Tri-tert-butylbenzene Isomers
The synthesis of other tri-tert-butylbenzene isomers, particularly the highly symmetrical and thermodynamically stable 1,3,5-tri-tert-butylbenzene (B73737), is more straightforward. This isomer is often prepared via the Friedel-Crafts alkylation of p-di-tert-butylbenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Under these conditions, an interesting isomerization process occurs. The initial alkylation of p-di-tert-butylbenzene might lead to other isomers, but given sufficient time and appropriate conditions, the bulky tert-butyl groups rearrange to the most thermodynamically stable 1,3,5-substitution pattern, where the steric repulsion between the groups is minimized. This reaction highlights the principle of thermodynamic versus kinetic control in electrophilic aromatic substitution. While other isomers may form faster (kinetic control), the 1,3,5-isomer is the most stable and will predominate if the reaction is allowed to reach equilibrium (thermodynamic control).
An improved method for the preparation of 1,3,5-tri-tert-butylbenzene from p-di-tert-butylbenzene has also been described.
Preparation of Halogenated Derivatives of Tri-tert-butylbenzene
The introduction of halogen atoms onto the sterically hindered tri-tert-butylbenzene ring requires specific methodologies to overcome the deactivating effects and steric hindrance of the bulky alkyl groups.
Synthesis of Bromo-tri-tert-butylbenzene Congeners
The bromination of tri-tert-butylbenzene isomers has been studied, particularly for the 1,3,5-isomer. The reaction of 1,3,5-tri-tert-butylbenzene with bromine in the presence of a catalyst like iron powder or silver nitrate (B79036) can lead to the substitution of a hydrogen atom on the aromatic ring. For instance, the reaction of 1,3,5-tri-tert-butylbenzene with bromine and iron powder in carbon tetrachloride at 0°C yields 1-bromo-2,4,6-tri-tert-butylbenzene. It is crucial to control the stoichiometry of bromine to avoid the formation of di-bromo substituted byproducts. In some cases, rather than aromatic substitution, a bromo-de-tert-butylation can occur, where a tert-butyl group is replaced by a bromine atom.
The synthesis of 1-bromo-2,4,6-tri-tert-butylbenzene is particularly useful as this hindered aryl bromide serves as a precursor for bulky biarylphosphine ligands used in catalysis.
| Reactant | Reagents | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| 1,3,5-Tri-tert-butylbenzene | Bromine, Iron powder | Carbon tetrachloride | 0°C | 1-Bromo-2,4,6-tri-tert-butylbenzene | 75% |
Iodination Protocols for Bulky Alkylbenzenes
Direct iodination of aromatic compounds is generally more challenging than bromination due to the lower reactivity of iodine. For sterically hindered and electron-rich alkylbenzenes, specific activating agents are often required. One effective method involves the use of elemental iodine activated by reagents such as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™). This system allows for the progressive introduction of iodine atoms at the most electron-rich and sterically accessible positions on the benzene ring.
Another approach involves the reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione in acetic or trifluoroacetic acid. This reaction can lead to the formation of mono-, di-, and triiodo-substituted derivatives, sometimes involving the substitution of one or two tert-butyl groups. Silver salts, such as silver sulfate, can also be used to promote the iodination of activated benzenes.
Catalytic Strategies in the Alkylation of Benzene Derivatives
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in aromatic chemistry and is central to the synthesis of alkylbenzenes like tri-tert-butylbenzene. The reaction typically employs a strong Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) being common choices. The catalyst's role is to generate a carbocation electrophile from an alkyl halide or an alkene.
In the context of producing tri-tert-butylbenzene, several challenges must be managed through catalytic and strategic control:
Polyalkylation: The product of the initial alkylation (e.g., tert-butylbenzene) is more nucleophilic than the starting material (benzene) due to the electron-donating nature of the alkyl group. This makes the product susceptible to further alkylation, leading to a mixture of di- and tri-substituted products. Using an excess of the aromatic substrate can help to favor mono-alkylation.
Carbocation Rearrangement: While not an issue with tertiary alkyl halides like tert-butyl chloride which form a stable tertiary carbocation, primary and some secondary alkyl halides can undergo rearrangements to form more stable carbocations, leading to isomeric products.
Regioselectivity and Steric Hindrance: The immense steric bulk of the tert-butyl group plays a crucial role in directing the position of subsequent substitutions. While the tert-butyl group is an ortho-, para-director, substitution at the ortho position is often sterically hindered, favoring the para-product. This steric hindrance can be exploited to control the regioselectivity of the reaction. For example, in the tert-butylation of tert-butylbenzene, the para-isomer, 1,4-di-tert-butylbenzene, is the kinetically controlled product. However, under conditions that allow for equilibrium, this can isomerize to the thermodynamically more stable 1,3- and 1,3,5-substituted products.
| Factor | Influence on the Reaction | Strategic Control |
|---|---|---|
| Catalyst Choice | Determines the rate and efficiency of carbocation formation. | Strong Lewis acids like AlCl₃ are typically used. |
| Reactant Ratio | An excess of the aromatic substrate can minimize polyalkylation. | Controlling the stoichiometry of the alkylating agent. |
| Temperature and Time | Can influence whether the kinetic or thermodynamic product is favored. | Lower temperatures may favor the kinetic product, while higher temperatures and longer reaction times can lead to the thermodynamic product through isomerization. |
| Steric Hindrance | The bulky tert-butyl groups direct incoming electrophiles and can prevent substitution at certain positions. | Exploited to achieve regioselectivity, for instance, in the formation of this compound from 1,3-di-tert-butylbenzene. |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 1,2,4 Tri Tert Butylbenzene
Influence of Steric Hindrance on Aromatic Reactivity and Stability
The introduction of multiple bulky substituents, such as tert-butyl groups, onto a benzene (B151609) ring induces considerable steric strain, which can distort the planar geometry of the aromatic system. In 1,2,4-tri-tert-butylbenzene, the proximity of the tert-butyl groups, particularly the ortho arrangement between positions 1 and 2, forces the groups to occupy positions that minimize steric repulsion. This crowding can lead to changes in bond angles and lengths, potentially affecting the delocalization of π-electrons within the benzene ring.
Computational studies have explored the energetic consequences of such steric crowding. For instance, the steric effects in the this compound system have been suggested to reduce the energy difference between the standard benzene form and its less stable valence isomer, Dewar benzene. This suggests that severe steric strain can destabilize the aromatic system, making alternative, non-aromatic structures comparatively more accessible. The bulky tert-butyl groups act as a kinetic shield, protecting the molecule from rapid oxidation and other reactions, thereby increasing its kinetic stability. This phenomenon, often termed the "tert-butyl effect," is a widely utilized strategy in organic chemistry for the kinetic stabilization of reactive compounds.
Investigations into Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. However, for substrates like this compound, the reaction pathways are significantly dictated by the steric hindrance imposed by the tert-butyl groups. These groups are electronically activating and ortho-, para-directing, yet the sheer size of the tert-butyl substituents can block access to otherwise electronically favored positions.
Kinetic and Mechanistic Studies of Bromination Reactions in Tri-tert-butylbenzene Systems
The bromination of sterically hindered alkylbenzenes presents a complex mechanistic picture that deviates from simple EAS pathways. While specific kinetic studies on this compound are scarce, extensive research on the isomeric 1,3,5-tri-tert-butylbenzene (B73737) provides profound insights into the processes likely at play.
The bromination of 1,3,5-tri-tert-butylbenzene results in two concurrent reactions: the expected bromo-de-protonation (substitution at a C-H bond) and the unusual bromo-de-tert-butylation (replacement of a tert-butyl group with bromine). rsc.orgresearchgate.net Kinetic studies revealed surprisingly high orders in bromine for both reactions, with experimental kinetic orders of approximately 5 for bromo-de-protonation and 7 for bromo-de-tert-butylation. rsc.orgresearchgate.net
This high order suggests a mechanism far more complex than a simple attack by a single Br₂ molecule. Quantum chemical calculations support a mechanism involving clustered polybromide anions (Br₂ₙ₋₁⁻) in the transition states. rsc.orgresearchgate.net It is proposed that these larger bromine aggregates are necessary to stabilize the resulting bromide ion in the transition state, especially in nonpolar media. researchgate.net The even higher order for bromo-de-tert-butylation is attributed to its larger reaction center, which demands larger, more extended polybromide clusters to facilitate the reaction. rsc.orgresearchgate.net
Furthermore, a significant primary deuterium (B1214612) kinetic isotope effect (KIE) was observed for the bromo-de-protonation reaction, indicating that the removal of the proton is the rate-limiting step, a hallmark of the traditional EAS mechanism. rsc.orgresearchgate.net
Table 1: Experimental Kinetic Orders in Bromine for the Bromination of 1,3,5-Tri-tert-butylbenzene
| Reaction Type | Experimental Kinetic Order in [Br₂] |
|---|---|
| Bromo-de-protonation | ~5 |
| Bromo-de-tert-butylation | ~7 |
Data sourced from studies on 1,3,5-tri-tert-butylbenzene. rsc.orgresearchgate.net
Friedel-Crafts Isomerization and Alkylation Mechanisms Involving Bulky Alkylbenzenes
Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. However, the reaction is fraught with challenges, including polyalkylation and carbocation rearrangements. youtube.compressbooks.pub In the context of bulky alkylbenzenes like this compound, these issues are compounded by steric factors and the potential for isomerization.
When an alkyl group is added to a benzene ring, it activates the ring, making the product more nucleophilic and thus more susceptible to further alkylation than the starting material. pressbooks.pubcerritos.edu This often leads to a mixture of polyalkylated products. However, significant steric hindrance, as seen in tri-tert-butylbenzene systems, can mitigate this effect, limiting the extent of overalkylation. cerritos.edu
A key feature of Friedel-Crafts reactions involving bulky alkyl groups is the tendency for isomerization towards the thermodynamically most stable product. For example, the alkylation of p-di-tert-butylbenzene can lead to the formation of 1,3,5-tri-tert-butylbenzene, which is the most stable isomer due to the minimization of steric strain between the bulky groups. oc-praktikum.de This indicates that under the Lewis acid conditions of the Friedel-Crafts reaction, tert-butyl groups can migrate around the ring. This isomerization process complicates the synthesis of specific isomers like this compound, which is not the most thermodynamically favored product. The reaction of tert-butyl chloride with p-di-tert-butylbenzene in the presence of aluminum chloride has been shown to yield m-di-tert-butylbenzene and 1,3,5-tri-t-butylbenzene, highlighting the prevalence of these isomerization and dealkylation-realkylation pathways. researchgate.net
Substitution Reactions with Other Electrophiles
The reaction of this compound with other electrophiles, such as in nitration and sulfonation, is also heavily influenced by steric hindrance and the potential for ipso-substitution (substitution at a position already carrying a substituent).
Nitration: Studies on the closely related 1,2-di-tert-butylbenzene (B1330373) show that nitration can lead to a mixture of products. researchgate.net The incoming nitro group is directed to the positions electronically activated by the tert-butyl groups, but steric hindrance plays a crucial role in the product distribution. For 1,2-di-tert-butylbenzene, nitration yields both 1,2-di-t-butyl-4-nitrobenzene and a significant amount of 1,2-di-t-butyl-3-nitrobenzene, with further nitration leading to dinitro products. researchgate.net This suggests that in this compound, nitration would likely occur at the less hindered positions (5 and 6), but the possibility of substitution at the more hindered position 3 or even ipso-attack at one of the tert-butyl-bearing carbons cannot be ruled out.
Sulfonation: The sulfonation of bulky alkylbenzenes is often a reversible process, which can lead to complex product mixtures through isomerization. For instance, the sulfonation of 1,3,5-tri-tert-butylbenzene with 102% sulfuric acid yields predominantly m-di-tert-butylbenzene-5-sulfonic acid, indicating that desulfonation and dealkylation are facile under the reaction conditions. rsc.org The sulfonation of p-di-t-butylbenzene with 98.5% H₂SO₄ also yields a mixture containing the same sulfonic acid, further demonstrating the tendency to rearrange to the more stable 1,3,5-substitution pattern. rsc.org This reversibility and propensity for rearrangement make controlling the outcome of sulfonation reactions with sterically hindered substrates like this compound particularly challenging.
Table 2: Product Distribution in the Sulfonation of t-Butylbenzene with 98.5% H₂SO₄ at 25°C
| Product | Percentage |
|---|---|
| p-tert-butylbenzenesulfonic acid | ~82% |
| m-tert-butylbenzenesulfonic acid | ~18% |
This data for the monosubstituted analog illustrates the directing effects before severe steric hindrance dominates.
Radical Reactions and Mechanistic Insights
The study of radical reactions involving this compound is less common than electrophilic substitutions. The absence of benzylic hydrogens precludes typical benzylic radical reactions like those seen with toluene (B28343) or ethylbenzene. reddit.commasterorganicchemistry.com Therefore, any radical reactivity would have to involve the aromatic ring itself or the tert-butyl groups.
Radical Addition Reactions to Sterically Hindered Phenyl Systems
Direct radical addition to an aromatic ring is generally an unfavorable process as it disrupts the stable aromatic sextet. However, under forcing conditions or with highly reactive radicals, such reactions can occur. The extreme steric shielding provided by the three tert-butyl groups in this compound would make a direct radical attack on the aromatic ring exceptionally difficult.
Theoretical studies on the addition of the tert-butyl radical to alkene systems have shown that its reactivity is governed by a combination of enthalpic and polar factors, with the radical exhibiting strong nucleophilic character. bgu.ac.il While this provides insight into the nature of the tert-butyl radical, it does not directly predict its reactivity toward a sterically encumbered aromatic ring. Any potential radical addition to the this compound ring would likely be highly regioselective, favoring attack at the least hindered positions (C-5 or C-6). However, the high stability of the aromatic ring coupled with the significant steric hindrance makes such a reaction pathway mechanistically challenging and unlikely to proceed with efficiency.
Decomposition Pathways and Stereoelectronic Effects in Peroxyesters
The thermal decomposition of organic peroxyesters is a critical process for initiating radical reactions. The mechanism of this decomposition can follow different pathways, primarily influenced by the structure of the R group in the RC(O)OOR' ester. These pathways are generally classified as either a one-bond scission or a concerted two-bond scission.
In the context of a hypothetical peroxyester involving a 1,2,4-tri-tert-butylphenyl group, the extreme steric bulk would play a significant role in dictating the decomposition pathway. The decomposition of aliphatic tert-butyl peroxyesters shows a clear dependence on the substitution at the α-carbon of the acyl group. researchgate.netgoettingen-research-online.de
One-Bond Scission: This pathway involves the initial homolytic cleavage of the weak O-O bond, forming a carboxyloxy radical and a tert-butoxy (B1229062) radical. This mechanism is more common for peroxyesters with primary and some secondary alkyl groups.
Concerted Two-Bond Scission: In this mechanism, the O-O bond cleavage occurs simultaneously with the decarboxylation of the resulting carboxyloxy radical, yielding an alkyl radical, carbon dioxide, and a tert-butoxy radical. This pathway is favored for peroxyesters with tertiary or other stable radical-forming groups, as the stability of the forming radical can lower the activation energy of the concerted process. researchgate.net
Stereoelectronic effects are crucial in determining which pathway is favored. For a peroxyester containing the bulky this compound moiety, the stability of the potential radical formed after decarboxylation would be a key factor. The steric hindrance could influence the conformation of the transition state, potentially favoring a concerted mechanism to relieve steric strain.
The activation parameters, such as activation energy (Ea) and activation volume (ΔV‡), provide insight into the decomposition mechanism. A higher activation volume is generally associated with a single-bond scission, while a smaller activation volume suggests a concerted two-bond scission where the transition state is more compact. researchgate.net
| Peroxyester Type (based on α-carbon of R group) | Dominant Decomposition Pathway | Typical Activation Energy (Ea) | Typical Activation Volume (ΔV‡) |
|---|---|---|---|
| Primary | Single-bond scission | ~145 kJ mol⁻¹ | > 10 cm³ mol⁻¹ |
| Secondary | Concerted two-bond scission | ~130 kJ mol⁻¹ | ~3.0 ± 1.5 cm³ mol⁻¹ |
| Tertiary | Concerted two-bond scission | ~120 kJ mol⁻¹ | ~3.0 ± 1.5 cm³ mol⁻¹ |
Data derived from studies on aliphatic tert-butyl peroxyesters. researchgate.netgoettingen-research-online.de
C-H Bond Activation Mechanisms in Sterically Hindered Aromatic Systems
The selective functionalization of C-H bonds is a primary goal in modern synthetic chemistry, offering a more atom-economical approach compared to traditional cross-coupling reactions. this compound serves as an excellent model for studying C-H activation in sterically hindered aromatic systems due to the presence of both aromatic C-H bonds and the highly unreactive C-H bonds of the tert-butyl groups.
The activation of C-H bonds in such a congested environment is challenging. The high bond dissociation energy of tert-butyl C-H bonds (~100 kcal/mol) combined with their steric inaccessibility makes them generally unreactive towards many catalytic systems in the absence of directing groups. torvergata.itnih.gov Therefore, C-H activation in this compound would preferentially occur at the aromatic C-H bonds.
Several mechanisms are proposed for transition metal-catalyzed C-H activation:
Oxidative Addition: This mechanism involves the direct insertion of a low-valent metal center into the C-H bond, leading to a higher oxidation state for the metal. This pathway is generally more feasible for less sterically hindered C-H bonds.
Concerted Metalation-Deprotonation (CMD): In this mechanism, the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base. This is a common pathway for higher-valent, more electrophilic metal catalysts. The steric bulk around the C-H bond is a critical factor influencing the feasibility of the CMD pathway.
Electrophilic Aromatic Substitution (SEAr): A highly electrophilic metal catalyst can interact with the π-system of the aromatic ring, leading to the cleavage of a C-H bond in a manner analogous to classical electrophilic substitution.
The extreme steric hindrance in this compound would likely disfavor mechanisms requiring close approach of a bulky catalyst, such as oxidative addition. A CMD mechanism might be more plausible, depending on the catalyst's geometry and its ability to access the aromatic C-H bonds. The electronic nature of the aromatic ring, being electron-rich due to the alkyl substituents, would be favorable for electrophilic attack. However, the steric shielding by the ortho and para tert-butyl groups would direct any such interaction to the less hindered positions.
| Mechanism | Description | Key Influencing Factors |
|---|---|---|
| Oxidative Addition | Direct insertion of a metal into the C-H bond. | Low-valent metal, accessible C-H bond, sterically unhindered environment. |
| Concerted Metalation-Deprotonation (CMD) | Simultaneous C-H bond cleavage by the metal and a basic ligand. | Electrophilic metal center, presence of a basic ligand, geometry of the transition state. |
| Electrophilic Aromatic Substitution (SEAr) | Electrophilic attack on the aromatic ring by the metal catalyst. | Highly electrophilic metal, electron-rich aromatic system. |
Advanced Spectroscopic Characterization and Structural Analysis of 1,2,4 Tri Tert Butylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 1,2,4-tri-tert-butylbenzene by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
In the ¹H NMR spectrum, the aromatic region is of particular interest. The three protons on the benzene (B151609) ring constitute an ABC spin system due to their non-equivalent chemical environments, leading to a complex splitting pattern. The proton at position 3, flanked by two tert-butyl groups at positions 2 and 4, is expected to show a distinct chemical shift. The proton at position 5, situated between a tert-butyl group at position 4 and a hydrogen at position 6, will have a different electronic environment. The proton at position 6, adjacent to the tert-butyl group at position 1, will also exhibit a unique resonance. The tert-butyl groups themselves, while chemically distinct due to their positions on the ring, will each appear as a sharp singlet in the aliphatic region of the spectrum, integrating to nine protons each.
The ¹³C NMR spectrum provides complementary information. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the positions of the bulky tert-butyl substituents. The quaternary carbons of the tert-butyl groups and the methyl carbons within these groups will also give rise to characteristic signals in the aliphatic region of the spectrum.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Aromatic H-3 | ~7.4-7.6 | Doublet of doublets | Influenced by adjacent tert-butyl groups |
| ¹H | Aromatic H-5 | ~7.2-7.4 | Doublet of doublets | Coupled to H-3 and H-6 |
| ¹H | Aromatic H-6 | ~7.0-7.2 | Doublet | Coupled to H-5 |
| ¹H | tert-butyl (C1) | ~1.3 | Singlet | 9H |
| ¹H | tert-butyl (C2) | ~1.4 | Singlet | 9H |
| ¹H | tert-butyl (C4) | ~1.3 | Singlet | 9H |
| ¹³C | Aromatic (Substituted) | ~145-155 | Singlet | Carbons attached to tert-butyl groups |
| ¹³C | Aromatic (Unsubstituted) | ~120-130 | Doublet | Carbons attached to hydrogen |
| ¹³C | Quaternary (tert-butyl) | ~34-36 | Singlet | Central carbon of tert-butyl groups |
| ¹³C | Methyl (tert-butyl) | ~30-32 | Quartet | Methyl carbons of tert-butyl groups |
Mass Spectrometry for Unimolecular Fragmentation Studies and Ion Chemistry
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₁₈H₃₀, corresponding to a molecular weight of approximately 246.43 g/mol . nist.govnist.gov
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 246. A characteristic fragmentation pathway for alkylbenzenes, particularly those with tertiary alkyl groups, is the cleavage of a C-C bond to lose an alkyl radical and form a stable carbocation. For tert-butyl substituted benzenes, the predominant fragmentation is the loss of a methyl radical (CH₃•, 15 Da) to form a highly stable tertiary benzylic-type cation. researchgate.net This results in a prominent peak at m/z 231 (M-15), which is often the base peak in the spectrum. Further fragmentation can occur through the loss of other small neutral molecules.
Interactive Table: Key Mass Spectrometry Data for this compound
| m/z | Ion | Description | Relative Abundance |
| 246 | [C₁₈H₃₀]⁺• | Molecular Ion (M⁺•) | Moderate |
| 231 | [C₁₇H₂₇]⁺ | [M - CH₃]⁺ | High (Often Base Peak) |
| 57 | [C₄H₉]⁺ | tert-butyl cation | Moderate to High |
Vibrational Spectroscopy (IR) Applications for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds. For this compound, the IR spectrum is characterized by absorptions associated with the aromatic ring and the aliphatic tert-butyl groups.
Key expected absorption bands include:
Aromatic C-H Stretching: Weak to medium bands in the region of 3100-3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching: Strong bands in the 2960-2850 cm⁻¹ region, characteristic of the methyl groups in the tert-butyl substituents.
Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ range, which are characteristic of the benzene ring. pressbooks.pub
C-H Bending: Bands in the fingerprint region (below 1400 cm⁻¹) that can provide information about the substitution pattern on the aromatic ring.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-H Bending (in-plane) | 1300 - 1000 | Medium |
| C-H Bending (out-of-plane) | 900 - 675 | Strong |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound acts as a chromophore. The substitution of the bulky tert-butyl groups on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.
The UV-Vis spectrum of this compound, as provided by the NIST WebBook, shows characteristic absorption maxima. nist.gov These absorptions are due to π → π* electronic transitions within the aromatic ring.
Interactive Table: UV-Vis Absorption Data for this compound
| λmax (nm) | log ε | Solvent | Reference |
| ~215 | ~4.5 | Not Specified | nist.govnist.gov |
| ~270 | ~2.8 | Not Specified | nist.govnist.gov |
| ~278 | ~2.7 | Not Specified | nist.govnist.gov |
Computational and Theoretical Studies on 1,2,4 Tri Tert Butylbenzene Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of organic molecules. For bulky systems such as 1,2,4-tri-tert-butylbenzene, DFT methods offer a balance between computational cost and accuracy. These studies can elucidate the distribution of electron density, molecular orbital energies, and thermodynamic properties.
Research on substituted benzenes has demonstrated that DFT calculations can effectively model the impact of bulky substituents on the aromatic ring. For instance, studies on methyl-substituted benzenes using the B3LYP functional with a 6-31G** basis set have shown how alkyl groups can alter the electronic properties of the benzene (B151609) core. While specific DFT studies focusing solely on the electronic structure of this compound are not extensively documented in publicly available literature, the principles from related systems are directly applicable. The tert-butyl groups, being electron-donating, are expected to increase the electron density of the aromatic ring, influencing its reactivity towards electrophiles.
Thermochemical data for this compound has been experimentally determined and is available in the NIST Chemistry WebBook. nist.govnist.gov This data can be used to benchmark the accuracy of DFT calculations. For example, the experimentally determined enthalpy of formation for solid this compound can be compared with values calculated using various DFT functionals and basis sets to validate the computational methodology.
Table 1: Selected Thermochemical Data for this compound
| Property | Value | Units | Method | Reference |
|---|---|---|---|---|
| Molecular Weight | 246.4308 | g/mol | - | nist.gov |
| Enthalpy of Combustion (solid) | -11119 ± 3 | kJ/mol | Ccb | nist.gov |
| Enthalpy of Formation (solid) | -251 | kJ/mol | Calculation | nist.gov |
| Enthalpy of Reaction | 93.3 ± 4.2 | kJ/mol | Eqk | nist.gov |
Ccb: Combustion calorimetry, Eqk: Equilibrium constant.
Quantum Chemical Calculations of Reaction Transition States and Reaction Orders
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. These calculations provide the geometry and energy of the highest point on the reaction coordinate, which is crucial for determining the activation energy and, consequently, the reaction rate. For a molecule like this compound, understanding the transition states of its reactions is key to predicting its chemical behavior.
Theoretical Modeling of Steric Hindrance and its Impact on Molecular Conformations
The three bulky tert-butyl groups in this compound create significant steric hindrance, which profoundly influences its molecular conformation and reactivity. Theoretical modeling provides a means to quantify these steric effects and predict the most stable arrangements of the substituents.
One area where the steric effects in this compound have been computationally explored is in the context of its Dewar benzene isomer. Semi-empirical AM1 and ab initio 3-21G calculations have been used to investigate whether the steric strain introduced by the tert-butyl groups could stabilize the Dewar benzene form relative to the planar benzene structure. These calculations allow for the optimization of the geometries of both isomers and a comparison of their relative energies. The study of steric crowding in this context can reveal distortions in the benzene ring, such as puckering or localization of the π-system, as a consequence of the bulky substituents.
Computational Analysis of Bond Activation Processes in Bulky Aromatic Systems
The activation of C-H bonds in aromatic systems is a chemically significant process, and computational studies can provide deep insights into the mechanisms of these reactions. In bulky aromatic systems, the steric environment around the C-H bonds can influence their reactivity.
While computational studies specifically targeting C-H bond activation in this compound are not widely reported, research on related systems highlights the utility of these methods. For example, kinetic and computational studies of C-H activation in reactions involving titanium complexes with bulky phosphinimide ligands have been performed. researchgate.net These studies use computational modeling to support experimental findings and to understand the thermodynamics and kinetics of the bond activation process. researchgate.net
The principles from these studies can be applied to this compound. For instance, computational analysis could be used to predict the relative reactivity of the different aromatic C-H bonds in the molecule towards a given reagent. The electronic effects of the tert-butyl groups and the steric accessibility of each C-H bond would be key factors in determining the activation barriers for their cleavage. DFT calculations could be employed to model the interaction of a catalyst or reactant with the aromatic ring and to calculate the energy profiles for the activation of each C-H bond, thus predicting the most likely site of reaction.
Contributions of Computational Methods to Understanding Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful experimental tool for elucidating reaction mechanisms. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. Computational methods play a crucial role in the interpretation and prediction of KIEs.
The theoretical basis for the KIE lies in the difference in zero-point vibrational energies between isotopologues. A heavier isotope leads to a lower vibrational frequency and a lower zero-point energy, which can result in a higher activation energy and a slower reaction rate if the bond to the isotope is broken in the rate-determining step (a primary KIE). wikipedia.orglibretexts.org
Computational chemistry can be used to calculate the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. From these frequencies, the KIE can be predicted. While there are no specific computational studies on isotope effects in reactions of this compound found in the available literature, the methodology is well-established. For example, if studying a reaction involving the cleavage of a C-H bond on the aromatic ring of this compound, one could computationally model the reaction with both hydrogen and deuterium (B1214612) at the reactive site. By calculating the rate constants for both reactions, a theoretical KIE could be determined. This calculated KIE could then be compared with experimental data to provide strong evidence for or against a proposed reaction mechanism.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Dewar benzene |
| Ethylbenzene |
| Methylbenzene |
| 2-ethyl-hydroxycyclohexadienyl radical |
| 2-ethyl-phenol |
| 5-ethyl-6-oxo-2,4-hexadienal |
| Furan |
| Ethyl-glyoxal |
| Nitro-ethylbenzene |
| 2-nitro-ethylbenzene |
| HONO |
| HNO₂ |
| Ethylbenzene oxide |
Applications of 1,2,4 Tri Tert Butylbenzene and Its Derivatives in Organic and Organometallic Chemistry
Role as a Building Block in Complex Organic Synthesis and Molecular Engineering
The 1,2,4-tri-tert-butylbenzene framework serves as a foundational scaffold in the construction of more complex molecular architectures. Its inherent steric bulk can be leveraged to direct the regioselectivity of subsequent reactions and to create specific three-dimensional arrangements in the target molecules. This control is crucial in molecular engineering, where the precise positioning of functional groups is paramount for achieving desired properties and functions.
One of the key strategies in utilizing this compound as a building block involves the functionalization of the aromatic ring. For instance, halogenated derivatives of tri-tert-butylbenzenes are valuable intermediates. While direct iodination of benzene (B151609) rings bearing bulky tert-butyl groups can be challenging, specific reagents and conditions have been developed to achieve this transformation. Reactions of 1,3,5-tri-tert-butylbenzene (B73737), an isomer of the title compound, with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione in acetic and trifluoroacetic acids have been shown to yield mono-, di-, and triiodo-substituted derivatives through the substitution of one or two tert-butyl groups. researchgate.net Such functionalized platforms can then participate in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of intricate organic molecules.
The steric hindrance provided by the tri-tert-butylphenyl group can also be exploited to stabilize reactive species or to create unique molecular environments. For example, the Dewar benzene form of this compound has been studied to understand how steric effects can influence the relative energies of benzene isomers. This highlights the role of the tri-tert-butylbenzene moiety in fundamental studies of molecular structure and reactivity.
Development of Bulky Ligands for Coordination Chemistry
The electronic and steric properties of ligands play a pivotal role in determining the reactivity and selectivity of metal catalysts. The 1,2,4-tri-tert-butylphenyl group is an exemplary bulky substituent that can be incorporated into ligand frameworks to create highly sterically demanding environments around a metal center.
Synthesis of Organometallic Complexes Featuring Tri-tert-butylbenzene Ligands
The synthesis of organometallic complexes bearing tri-tert-butylbenzene-containing ligands often involves the reaction of a suitable metal precursor with the pre-synthesized ligand. The bulky nature of the tri-tert-butylphenyl group can influence the coordination geometry and the number of ligands that can bind to the metal center.
For instance, the synthesis of a bulky bis(alkoxide) ligand on a terphenyl platform, which incorporates bulky tert-butyl groups, has been reported. nih.gov Although attempts to synthesize first-row transition-metal complexes with this specific ligand were unsuccessful due to its conformational preferences, this research underscores the ongoing efforts to create novel, sterically hindered ligand systems. nih.gov The synthesis of complexes with related bulky ligands, such as those containing the 2,4,6-tri-tert-butylphenyl group, has been more successful, leading to the isolation and characterization of various organometallic species. acs.org
| Ligand Type | Metal Center | Synthetic Strategy | Reference |
| Bulky Bis(alkoxide) | First-row transition metals | Reaction of pre-synthesized ligand with metal precursors | nih.gov |
| Phosphaalkene with 2,4,6-tri-tert-butylphenyl group | Cr, Mo, W | Multi-step synthesis followed by reaction with metal carbonyls | acs.org |
Sterically Demanding Ligands in Transition Metal Catalysis
The presence of bulky ligands, such as those derived from this compound, can have a profound impact on the outcome of transition metal-catalyzed reactions. The steric bulk can prevent catalyst deactivation pathways, such as the formation of inactive dimers, and can enhance the selectivity of a reaction by controlling the access of substrates to the catalytically active metal center.
The steric congestion created by bulky ligands can lead to unprecedented catalytic activity and stability. For example, an iron complex featuring a bulky triazolylidene ligand demonstrated exceptional longevity in C–H amination reactions, a behavior attributed to the steric hindrance around the iron center. nih.gov While not directly a tri-tert-butylbenzene ligand, this example illustrates the principle of using steric bulk to enhance catalytic performance. The development of new supporting ligands that provide unusual electronic and steric environments is a key challenge in expanding the capabilities of transition metal catalysts. semanticscholar.org
The confinement of transition metal catalysts within a sterically defined space, which can be achieved through the use of bulky ligands, is a powerful strategy for controlling selectivity. acs.org This "second coordination sphere" control can lead to selective processes that are otherwise difficult to achieve.
Contributions to Polymer and Materials Science
The incorporation of bulky aromatic moieties like this compound into polymer structures can significantly alter the physical and chemical properties of the resulting materials. These bulky groups can affect chain packing, solubility, and thermal stability.
Integration in Polymer Synthesis for Modified Material Properties
Polymers can be functionalized with this compound groups either by polymerizing monomers that already contain this moiety or by post-polymerization modification. The introduction of such bulky pendant groups can increase the free volume of the polymer, leading to changes in properties such as gas permeability and solubility. The synthesis of polymers with specific functional end groups is a versatile approach for creating materials with tailored properties for a wide range of applications, from medicine to solid-state chemistry. 20.210.105
For example, the synthesis of side-chain liquid crystalline polyacrylates with bridged stilbene (B7821643) mesogens demonstrates how the introduction of specific aromatic units can lead to materials with desirable optical and liquid crystalline properties. mdpi.com While this example does not use this compound itself, it highlights the principle of incorporating functional aromatic groups to control polymer properties.
Investigations into the Thermal Stability of Materials Incorporating Bulky Aromatic Moieties
The thermal stability of a polymer is a critical property for many applications. The incorporation of bulky, rigid aromatic groups like this compound is a common strategy to enhance the thermal stability of polymers. These bulky groups can restrict segmental motion and increase the energy required for bond scission, thereby raising the decomposition temperature of the polymer.
| Polymer Type | Effect of Bulky Group | Analytical Technique |
| Polyimides | Good thermal stability | Thermogravimetric Analysis (TGA) |
| General Polymers | Increased glass transition temperature | Differential Scanning Calorimetry (DSC) |
Environmental Fate and Degradation Studies of Bulky Aromatic Hydrocarbons
Research into the Environmental Behavior of Alkyl-substituted Benzene (B151609) Derivatives
The environmental behavior of alkyl-substituted benzene derivatives is significantly influenced by the size, structure, and positioning of the alkyl groups on the aromatic ring. In the case of 1,2,4-tri-tert-butylbenzene, its molecular structure—characterized by three bulky, sterically hindering tert-butyl groups—dictates its environmental persistence and distribution. Research into structurally similar compounds, such as 2,4,6-tri-tert-butylphenol (B181104) (2,4,6-TTBP), provides critical insights into the expected environmental fate of these bulky aromatic hydrocarbons. ospar.orgwikipedia.org
Due to its large, nonpolar structure, this compound is expected to have very low solubility in water. This hydrophobicity drives its partitioning from the aqueous phase to organic matter in soil and sediments. ospar.org Consequently, the most significant fate process for this compound upon release into aquatic or terrestrial environments is likely adsorption to organic matter. ospar.org This strong binding reduces its mobility in groundwater but can lead to its accumulation in soil and sediment, increasing its persistence.
The high degree of branching in the tert-butyl groups makes the alkyl chains resistant to microbial attack. Microorganisms often initiate the degradation of alkylbenzenes through oxidation of the alkyl side-chain, a process that is hindered in highly branched structures. hibiscuspublisher.com This resistance to biodegradation is a key factor contributing to the persistence of compounds like this compound in the environment. Studies on branched alkylbenzene sulfonates have similarly shown that highly branched hydrocarbon chains pose problems for microbial degradation. The analogue 2,4,6-TTBP is considered practically non-biodegradable. wikipedia.org
In the atmosphere, volatilization is not expected to be a major transport pathway for this compound due to its high molecular weight and low vapor pressure. ospar.org For any fraction that does enter the atmosphere, the primary degradation mechanism is predicted to be a reaction with photochemically-produced hydroxyl radicals. ospar.org
Given these characteristics, bulky aromatic hydrocarbons like this compound are anticipated to be persistent and bioaccumulative. ospar.orgwikipedia.org The combination of low water solubility, strong adsorption to organic matter, and high resistance to biodegradation suggests that these compounds can remain in the environment for extended periods. epa.gov
| Environmental Compartment | Expected Behavior of this compound | Governing Factors | Supporting Evidence/Analogues |
|---|---|---|---|
| Water | Poor solubility; partitioning to suspended organic matter and sediment. | High molecular weight, nonpolar structure (hydrophobicity). | 2,4,6-TTBP is poorly soluble in water. ospar.org High potential for bioconcentration in aquatic organisms is suggested for tert-butylbenzene (B1681246) based on its log Kow. nih.gov |
| Soil & Sediment | Strong adsorption to organic matter, leading to low mobility and accumulation. | High hydrophobicity and affinity for organic carbon. | The most significant fate process for 2,4,6-TTBP is adsorption to organic matter. ospar.org |
| Atmosphere | Low likelihood of volatilization. Degradation via hydroxyl radical attack if released directly to the atmosphere. | Low vapor pressure; reactivity with atmospheric oxidants. | 2,4,6-TTBP is not likely to volatilize; atmospheric degradation occurs through hydroxyl radical attack. ospar.org |
| Biota | Potential for bioaccumulation due to high lipophilicity and persistence. | Resistance to metabolic degradation and high partition coefficient (log Kow). | 2,4,6-TTBP is noted for its high tendency for bioaccumulation. wikipedia.org Tert-butylbenzene has a high estimated bioconcentration factor (BCF). nih.gov |
| Degradation | Highly resistant to biodegradation. Susceptible to abiotic (photochemical) degradation in the atmosphere. | Steric hindrance from bulky tert-butyl groups; highly branched alkyl chains resist microbial attack. | 2,4,6-TTBP is practically non-biodegradable. wikipedia.org Highly branched alkyl chains are resistant to microbial degradation. |
Strategies for Understanding Pollutant Transport and Degradation Mechanisms in Chemical Systems
Understanding the environmental journey of persistent pollutants like this compound requires a multi-faceted approach combining predictive modeling and advanced analytical techniques. These strategies are essential for assessing exposure risk and developing potential remediation technologies.
Predictive Modeling: Mathematical models are widely used to simulate the fate and transport of hydrocarbon contaminants in the environment. tandfonline.com These models integrate a compound's physical and chemical properties with environmental parameters to predict its movement and distribution. For aromatic hydrocarbons, transport models can simulate diffusion and dissolution in water columns, helping to quantify concentrations at various depths and times following a release. ejosdr.comejosdr.com Such models consider processes like advection, dispersion, sorption to soil/sediment, and degradation rates. Given the uncertainties in natural systems, a coupled Monte Carlo and factorial analysis modeling approach can be used to investigate the impacts of variable hydrogeological conditions on contaminant transport predictions. tandfonline.com These predictive tools are crucial for risk assessment, especially for data-scarce compounds where direct measurement is limited. nih.govnih.gov
Analytical and Experimental Strategies: The study of degradation mechanisms relies on sophisticated analytical methods to identify and quantify the parent compound and its potential breakdown products in various environmental matrices. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are primary techniques for this purpose. nih.govtubitak.gov.trresearchgate.net These methods offer the sensitivity and specificity needed to detect trace levels of pollutants and their metabolites in complex samples like water, soil, and biological tissues.
To study biodegradation, laboratory-scale experiments are often conducted. These can involve incubating the chemical with microorganisms isolated from contaminated sites to assess degradation rates and pathways. scispace.com Techniques such as solid-phase extraction can be employed to isolate the target compounds from environmental samples before analysis. tubitak.gov.tr For persistent substances, these studies often reveal very slow degradation rates, confirming the compound's recalcitrant nature. nih.gov
| Strategy Type | Method/Technique | Application in Studying Bulky Aromatic Hydrocarbons | Key Information Provided |
|---|---|---|---|
| Predictive Modeling | Fate and Transport Models | Simulates the movement and distribution of the compound in soil, water, and air based on its chemical properties. | Predicts environmental concentrations over time, identifies accumulation zones (e.g., sediment), and assesses mobility. tandfonline.comejosdr.com |
| Quantitative Structure-Activity Relationship (QSAR) | Estimates properties like bioconcentration factor (BCF) and toxicity based on molecular structure. | Provides initial risk indicators for data-poor chemicals by comparison with known compounds. nih.gov | |
| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile and semi-volatile organic compounds in environmental samples. | Accurate identification and quantification of the parent compound and degradation products. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid phase; useful for less volatile or thermally unstable molecules. | Quantification of parent compounds and polar metabolites (e.g., sulfophenyl carboxylates from LAS degradation). tubitak.gov.trresearchgate.net | |
| Solid-Phase Extraction (SPE) | Sample preparation technique to concentrate and purify analytes from a solution. | Isolates trace amounts of the target compound from complex matrices like water or sediment for accurate analysis. tubitak.gov.tr | |
| Experimental Studies | Biodegradation Assays | Incubating the compound with microbial consortia from relevant environments (e.g., soil, activated sludge). | Determines the rate and extent of mineralization (conversion to CO2) and identifies biodegradation pathways. scispace.comnih.gov |
| Partitioning/Sorption Experiments | Measures the distribution of a chemical between two phases, such as water and octanol (B41247) (Kow) or water and soil (Koc). | Quantifies the tendency of the compound to adsorb to soil/sediment and to bioaccumulate in organisms. ospar.org |
Future Prospects and Emerging Research Directions in 1,2,4 Tri Tert Butylbenzene Chemistry
Innovations in Synthesis and Advanced Derivatization Techniques
The efficient synthesis and subsequent functionalization of sterically hindered molecules like 1,2,4-tri-tert-butylbenzene remain a key area of research. Traditional methods often struggle with low yields due to steric hindrance. Future innovations are geared towards developing more robust and selective synthetic routes.
Advanced Synthetic Methods: Research into novel catalytic systems that can overcome the steric barriers inherent in polysubstituted bulky benzenes is a primary focus. This includes the development of highly active catalysts for Friedel-Crafts alkylation or alternative coupling strategies that can tolerate significant steric bulk. For instance, the development of one-pot procedures involving iron-catalyzed oxidative homo-coupling of vinyllithium (B1195746) intermediates represents a promising strategy for creating highly substituted and congested molecules. researchgate.net
Derivatization Strategies: Advanced derivatization is crucial for integrating this compound into functional materials or catalytic systems. While general derivatization agents are widely available, their application to extremely hindered substrates is not trivial. scbt.comnih.gov Research on the analogous 1,3,5-tri-tert-butylbenzene (B73737) has demonstrated that specific halogenation reactions, such as iodination, can be achieved under carefully controlled conditions, sometimes involving the substitution of a tert-butyl group. researchgate.net Future work will likely focus on adapting and refining such methods for the asymmetric 1,2,4-isomer, enabling selective functionalization at its three distinct aromatic positions. This could involve:
Site-Selective Halogenation: Using specialized reagents and catalysts to introduce halides at the less hindered positions of the ring, providing a handle for further cross-coupling reactions.
Directed Metalation: Employing directing groups to achieve regioselective lithiation or borylation, opening pathways to a wide range of derivatives.
C-H Activation: Exploring transition-metal-catalyzed C-H activation as a direct and atom-economical route to functionalized derivatives, bypassing the need for pre-functionalized starting materials.
Development of Novel Catalytic Applications for Bulky Aromatic Systems
The immense steric bulk of the 1,2,4-tri-tert-butylphenyl group, and its derivatives, makes it an attractive ligand component in catalysis. Such bulky ligands can create a unique coordination environment around a metal center, influencing reactivity, selectivity, and catalyst stability.
The primary role of these ligands is to stabilize reactive, low-coordinate metal centers that would otherwise be unstable. us-csic.es This stabilization can allow for the isolation and study of otherwise elusive organometallic frameworks and can enable challenging catalytic transformations. us-csic.esresearchgate.net For example, the related 1,2,4-tri-tert-butylcyclopentadienyl ligand has been shown to stabilize highly unsaturated and high-spin iron complexes. wikipedia.org
Future research is expected to explore the use of 1,2,4-tri-tert-butylphenyl-based ligands in several areas:
Stabilization of Reactive Species: Creating pockets around a metal center that protect it from bimolecular decomposition, allowing for catalysis with highly reactive intermediates.
Small Molecule Activation: The unique electronic and steric environment provided by these ligands can facilitate the activation of small, inert molecules like N₂, CO₂, and H₂. researchgate.net
Selective Catalysis: The defined steric profile can impart high selectivity in reactions such as polymerization or cross-coupling, by controlling the approach of substrates to the catalytic center. The use of bulky tri-tert-butylphosphine (B79228) ligands in palladium-catalyzed cross-coupling reactions exemplifies this principle. researchgate.net
| Ligand System | Metal Center | Application / Finding |
| 1,2,4-Tri-tert-butylcyclopentadienyl | Iron (Fe) | Stabilization of high-spin and unsaturated complexes, such as dinuclear nitrogen complexes. wikipedia.org |
| Terphenyl Phosphines | Gold (Au) | Isolation of elusive dicoordinate Au(I)-ethylene adducts for olefin hydroamination catalysis. us-csic.es |
| 1,3,5-Tri-tert-butylbenzene | Iron (Fe) | Formation of stable sandwich complexes, demonstrating coordination ability. researchgate.net |
| Tri-tert-butylphosphine | Palladium (Pd) | Effective ligand for various cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, Sonogashira) involving challenging substrates like aryl chlorides. researchgate.net |
Integration of Advanced Spectroscopic and Imaging Probes
The development of molecular probes for spectroscopy and imaging often requires scaffolds that are robust and possess tunable electronic properties. While this compound has not been extensively used in this context, its features suggest future potential. The bulky tert-butyl groups can prevent undesirable aggregation-induced quenching of fluorescence in dye molecules and can be used to create well-defined environments for spectroscopic reporters.
A key example from a related compound is the use of 1,3,5-tri-tert-butyl-2-nitrosobenzene as a spin-trapping agent in electron spin resonance (ESR) spectroscopy. sigmaaldrich.com In this application, the bulky framework provides persistence to the resulting nitroxide radical, allowing for the detection and identification of transient radical species. This demonstrates how the steric shielding provided by tri-tert-butylbenzene derivatives can be harnessed for advanced spectroscopic applications.
Future directions may involve:
Fluorescent Probes: Attaching fluorophores to the this compound core to create probes with high photostability and quantum yields. The steric bulk could be engineered to control intermolecular interactions and create sensors for specific analytes.
NMR/MRI Probes: Incorporating paramagnetic centers or specific isotopes into derivatized this compound scaffolds to develop new contrast agents for magnetic resonance imaging (MRI) or probes for specialized nuclear magnetic resonance (NMR) studies.
Ratiometric Sensors: Designing systems where the three distinct substitution sites on the 1,2,4-isomer are functionalized with different chemical moieties—one a reporter and another a receptor—to create sensors that exhibit a measurable change in their spectroscopic signal upon binding an analyte.
Advancements in Computational Chemistry for Predictive Modeling and Design
Computational chemistry is a powerful tool for understanding and predicting the behavior of sterically congested molecules. For this compound, theoretical methods are crucial for exploring its structural isomers, conformational landscapes, and reaction mechanisms where experimental investigation can be difficult.
Early computational work explored the energetics of its valence isomers, such as the Dewar benzene (B151609) form, using semi-empirical and ab initio calculations to understand how steric strain from the tert-butyl groups affects relative stabilities. More recent and future research leverages the power of Density Functional Theory (DFT) and higher-level methods to provide deeper insights. nih.gov
Key areas for future computational investigation include:
Reaction Pathway Modeling: Using DFT to model potential derivatization reactions, such as C-H activation or electrophilic substitution, to predict regioselectivity and activation barriers, thereby guiding synthetic efforts.
Ligand Design: Calculating steric and electronic parameters (e.g., cone angles, Tolman electronic parameters) for novel phosphine (B1218219) or N-heterocyclic carbene ligands based on the this compound scaffold. This allows for the in silico design of ligands tailored for specific catalytic applications.
Materials Simulation: Predicting the assembly and properties of materials built from this compound units, such as porous organic frameworks or molecular crystals, to screen for promising candidates for gas storage or separation.
The continuous development of more accurate and efficient computational methods, including new DFT functionals and machine learning approaches, will further enhance the predictive power of these studies. chemrxiv.orgarxiv.org
| Computational Method | Application Area | Research Finding / Goal |
| Density Functional Theory (DFT) | Molecular Structure | Optimization of molecular geometries and comparison with experimental X-ray data for sterically hindered Schiff bases. nih.gov |
| DFT / High-Level Ab Initio | Reaction Mechanisms | Benchmarking of functionals for modeling triplet state reactions, crucial for photochemistry. chemrxiv.org |
| Machine Learning (ML) / DFT | Functional Development | Improving the accuracy and efficiency of DFT calculations for complex systems. arxiv.org |
Exploration of New Material Science Applications and Functionalization Strategies
The unique size, shape, and rigidity of this compound make it a compelling building block (tecton) for the bottom-up construction of advanced functional materials. The bulky tert-butyl groups can act as "placeholder" groups, preventing dense packing and creating materials with intrinsic microporosity.
A prime example of this concept is the use of tert-butyl functionalized building blocks in the creation of Covalent Organic Frameworks (COFs). A recently developed COF enriched with tert-butyl groups exhibited a uniform ultramicroporous structure ideally suited for the selective capture of sulfur hexafluoride (SF₆) from nitrogen (N₂). nih.gov This highlights a powerful strategy where steric bulk is not a hindrance but a design element for creating materials with precisely engineered properties for gas separation and storage.
Future research in this area will likely focus on:
Porous Materials: Synthesizing polymers and frameworks using functionalized this compound monomers. The asymmetry of the 1,2,4-isomer, compared to the 1,3,5-isomer, could lead to novel network topologies and pore environments.
Molecular Crystals: Exploring the crystal engineering of this compound derivatives to create materials with interesting optical or electronic properties.
Liquid Crystals: Functionalizing the scaffold with mesogenic groups to investigate its potential in liquid crystal applications, where the bulky core would significantly influence packing and phase behavior.
Organometallic Materials: Using the molecule as a ligand to create organometallic materials, such as the sandwich complexes formed with its 1,3,5-isomer, which could have applications in magnetism or as precursors for chemical vapor deposition. researchgate.netfishersci.cachemicalbook.com
The success of these endeavors will rely heavily on the development of the innovative functionalization strategies discussed previously, which are needed to convert the parent hydrocarbon into versatile, polymerizable, or self-assembling building blocks. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 1,2,4-tri-tert-butylbenzene to ensure high purity and reproducibility?
- Methodology : Use Friedel-Crafts alkylation with tert-butyl chloride and benzene derivatives under anhydrous conditions. Monitor reaction progress via GC-MS to detect intermediates like 1,3-di-tert-butylbenzene. Purify via fractional crystallization in ethanol to isolate the 1,2,4-isomer . Validate purity using H NMR (characteristic singlet for aromatic protons at δ 7.2–7.4 ppm) and HPLC (C18 column, acetonitrile/water mobile phase).
Q. What analytical techniques are recommended for quantifying 1,2,4-tri-tert-butylbenzene in environmental or biological matrices?
- Methodology : Employ solid-phase extraction (SPE) with C18 cartridges for sample preparation. Analyze via GC-ECD (electron capture detection) for chlorinated analogs or LC-HRMS (high-resolution mass spectrometry) for isotopic labeling studies. Cross-validate using deuterated internal standards (e.g., 1,2,4-tri-tert-butylbenzene-d) to correct for matrix effects .
Q. How should researchers mitigate risks during handling of 1,2,4-tri-tert-butylbenzene in laboratory settings?
- Methodology : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation. Store in amber glass vials at 0–6°C to prevent photodegradation . Implement a skin protection regimen (e.g., pH-neutral barrier creams) during prolonged exposure .
Advanced Research Questions
Q. What experimental parameters influence the photochemical isomerization of 1,2,4-tri-tert-butylbenzene to its Dewar benzene isomer?
- Methodology : Irradiate with Vycor-filtered UV light (254 nm) in degassed cyclohexane. Monitor reaction kinetics via UV-Vis spectroscopy (loss of absorbance at 270 nm). Optimize yield (>70%) by controlling temperature (20–25°C) and light intensity (1.5 mW/cm). Confirm isomerization using C NMR (disappearance of sp carbons) .
Q. How can computational modeling resolve contradictions in reported thermodynamic properties (e.g., ΔH) of 1,2,4-tri-tert-butylbenzene?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict enthalpy of formation. Compare with experimental DSC data (e.g., melting point: 98–100°C). Address discrepancies by adjusting solvent correction terms (e.g., COSMO-RS for solvation effects) .
Q. What strategies are effective for tracking environmental persistence of 1,2,4-tri-tert-butylbenzene in aquatic systems?
- Methodology : Conduct microcosm studies with C-labeled analogs. Measure biodegradation via LC-MS/MS and monitor metabolite formation (e.g., hydroxylated derivatives). Use PRTR (Pollutant Release and Transfer Register) codes (1-290) to align with regulatory frameworks .
Q. How do steric effects of tert-butyl groups influence the reactivity of 1,2,4-tri-tert-butylbenzene in electrophilic substitution reactions?
- Methodology : Compare reaction rates with less hindered analogs (e.g., 1,2,4-trimethylbenzene) under nitration (HNO/HSO) or sulfonation. Use kinetic isotope effects (KIE) and X-ray crystallography to map steric hindrance .
Methodological Guidance for Data Interpretation
Q. How to design controls for studies investigating the toxicological effects of 1,2,4-tri-tert-butylbenzene?
- Methodology : Include solvent-only controls (e.g., DMSO) and structural analogs (e.g., 1,3,5-tri-tert-butylbenzene) to isolate steric vs. electronic effects. Use in vitro assays (e.g., Ames test for mutagenicity) with S9 metabolic activation .
Q. What protocols ensure safe disposal of 1,2,4-tri-tert-butylbenzene waste post-experiment?
- Methodology : Collect waste in halogen-resistant containers labeled with CAS 17070-45-0. Partner with certified waste management firms for incineration (≥850°C) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
